![molecular formula C18H23NO4S B2561560 (E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035036-68-9](/img/structure/B2561560.png)
(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a chemical compound with a complex structure.
- It contains a spirocyclic ring system, a sulfonyl group, and a carboxylate functional group.
- The compound’s stereochemistry is specified as “(E)” for the double bond configuration.
Synthesis Analysis
- Unfortunately, I don’t have specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular formula is C~20~H~25~NO~4~S.
- The spirocyclic ring system contributes to its unique three-dimensional structure.
- Detailed analysis would involve NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and X-ray crystallography.
Chemical Reactions Analysis
- Investigating its reactivity with various reagents and conditions would provide insights into its chemical behavior.
- Potential reactions could include nucleophilic substitutions, acid-base reactions, and redox processes.
Physical And Chemical Properties Analysis
- Physically, it likely exists as a solid or crystalline material.
- Solubility, melting point, and stability under different conditions would be relevant properties.
Scientific Research Applications
Heterospirocyclic Dipeptide Synthons
Research by Suter et al. (2000) introduces the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound has been utilized in peptide synthesis as a dipeptide building block, demonstrating its potential in the development of antibiotics like the C-terminal nonapeptide of Trichovirin I 1B (Suter et al., 2000).
Regioselective Cycloaddition for Spirocompound Synthesis
Molchanov and Tran (2013) explored the regioselective 1,3-dipolar cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method showcases the synthetic versatility of spirocyclic compounds in creating diverse molecular architectures (Molchanov & Tran, 2013).
Functionalized γ-Spirolactone Synthesis
Santos et al. (2000) reported on the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These compounds are significant structural sub-units in several classes of bioactive compounds, highlighting their potential in medicinal chemistry (Santos et al., 2000).
Visible-light-enabled Spirocyclization
Wei et al. (2017) developed a visible-light-induced method for constructing sulfur-containing azaspiro[4,5]trienones. This eco-friendly and mild approach uses visible light and organic dyes as photocatalysts, offering a novel pathway for synthesizing sulfur-containing spirocyclic compounds (Wei et al., 2017).
Matrix Metalloproteinase Inhibitors
Zhang et al. (2017) synthesized sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives as inhibitors for matrix metalloproteinase-2 (MMP-2), showcasing the therapeutic potential of spirocyclic compounds in treating diseases involving MMPs (Zhang et al., 2017).
Safety And Hazards
- Safety data would require experimental testing and toxicity studies.
- As a sulfonyl compound, it may have potential hazards related to reactivity or toxicity.
Future Directions
- Investigate its potential applications in pharmaceuticals, materials science, or catalysis.
- Explore its biological activity, if any, and consider modifications for improved properties.
properties
IUPAC Name |
methyl 6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFDFBGBVEGO-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

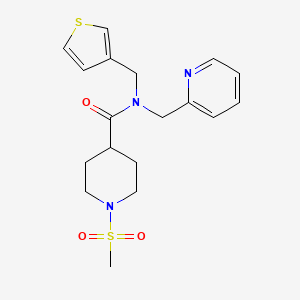
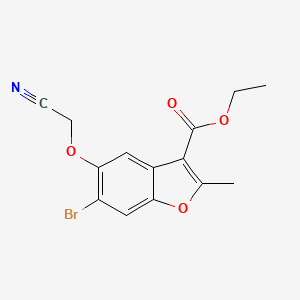
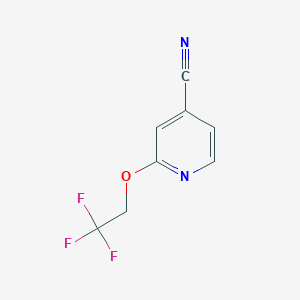
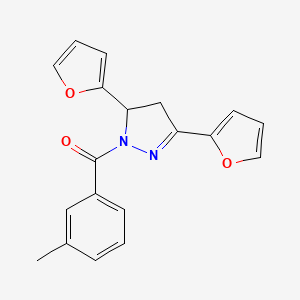
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
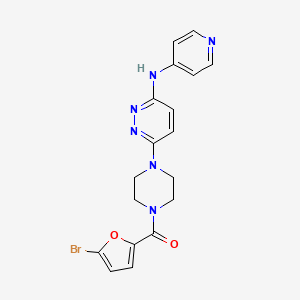
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)
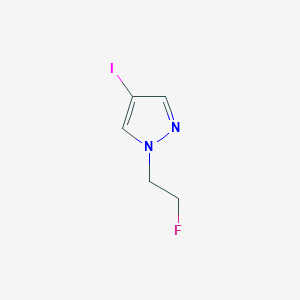
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
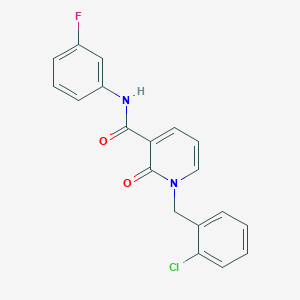
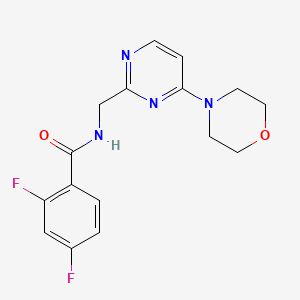
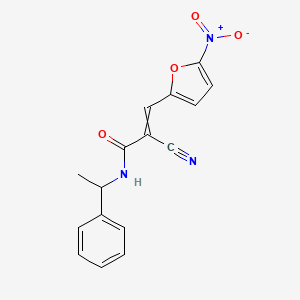
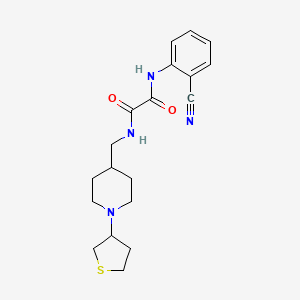
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)